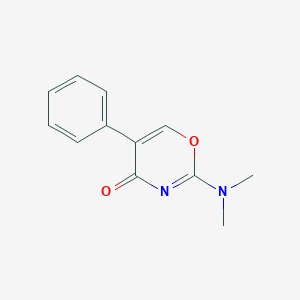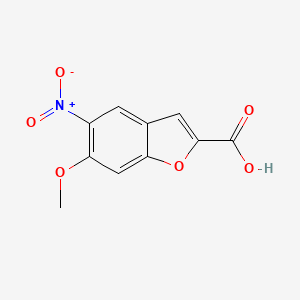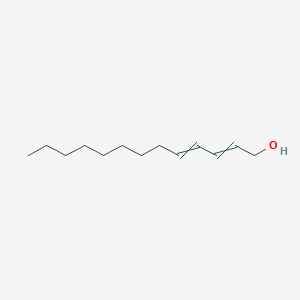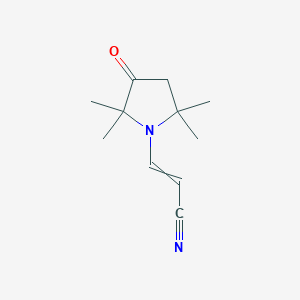
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a pyrrolidinyl ring with four methyl groups and a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)propenal with a suitable nitrile source. The reaction conditions often include the use of a base to facilitate the formation of the nitrile group and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- exerts its effects involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidinyl ring can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
相似化合物的比较
Similar Compounds
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl chain.
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-: A similar compound without the (Z)-configuration.
Uniqueness
The (Z)-configuration of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)- imparts unique properties, such as specific reactivity and interaction profiles, distinguishing it from its (E)-isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
89422-23-1 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
3-(2,2,5,5-tetramethyl-3-oxopyrrolidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H16N2O/c1-10(2)8-9(14)11(3,4)13(10)7-5-6-12/h5,7H,8H2,1-4H3 |
InChI 键 |
SPGZCJKCXFAUOH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(N1C=CC#N)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



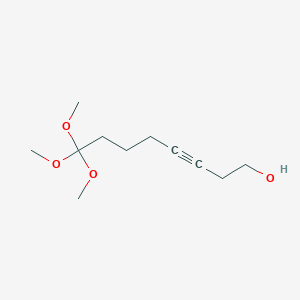
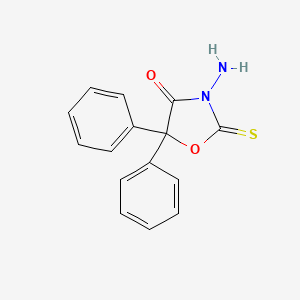
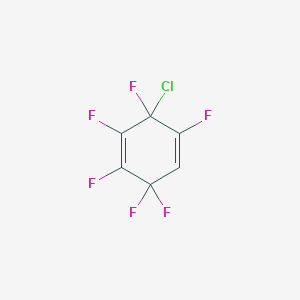

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)




